
3-Methyl-2-vinylpyridine
Overview
Description
The vinyl substituent introduces reactivity for polymerization or further functionalization, making it valuable in materials science and pharmaceutical intermediates. While direct data on this compound is absent in the provided evidence, analogous pyridine derivatives suggest its physicochemical behavior. For example, pyridine derivatives with methyl groups (e.g., 3-Picoline) exhibit moderate water solubility and volatility, while vinyl groups enhance hydrophobicity and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-vinylpyridine can be synthesized through several methods. One common approach involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol. This reaction is typically carried out at temperatures between 150-200°C in an autoclave . Another method involves the anionic polymerization of 2-vinylpyridine using initiators such as n-butyllithium, tritylsodium, cumylpotassium, and cumylcesium in tetrahydrofuran at -78°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of specialized equipment and controlled environments ensures the efficient production of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-vinylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the vinyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: 3-Methyl-2-pyridinecarboxylic acid.
Reduction: 3-Methyl-2-ethylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used
Scientific Research Applications
3-Methyl-2-vinylpyridine has a wide range of applications in scientific research:
Biology: Research into its biological activity includes studies on its potential as an antimicrobial agent.
Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is employed in the production of specialty polymers, adhesives, and coatings due to its ability to undergo polymerization and copolymerization reactions
Mechanism of Action
The mechanism of action of 3-Methyl-2-vinylpyridine involves its interaction with various molecular targets. The vinyl group allows it to participate in polymerization reactions, forming long chains that can interact with other molecules. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other compounds .
Comparison with Similar Compounds
The following table compares 3-Methyl-2-vinylpyridine with structurally related pyridine derivatives, based on substituent effects and available evidence:
Key Observations:
Reactivity : The vinyl group in this compound differentiates it from methyl- or hydroxyl-substituted analogs. Unlike 3-Picoline (inert methyl group), the vinyl substituent enables polymerization (e.g., for conductive polymers) or Michael addition reactions .
Solubility : Compared to hydrophilic derivatives like 3-Methyl-2-pyridone (water-soluble due to keto group), this compound is likely hydrophobic, similar to ethyl- or stannyl-substituted pyridines .
Applications : While 3-Picoline is a bulk solvent, this compound’s vinyl group makes it more suited for niche applications, such as functionalized polymers or drug delivery systems.
Biological Activity
3-Methyl-2-vinylpyridine (MVP) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article explores the synthesis, biological properties, and implications of MVP, supported by relevant research findings and case studies.
Synthesis of this compound
The synthesis of MVP typically involves the reaction of 3-methylpyridine with vinyl halides. For example, one method involves dissolving freshly distilled this compound in diethyl ether and reacting it with hydrogen bromide to form 3-methyl-2-vinylpyridinium bromide. The reaction is performed under nitrogen atmosphere to prevent oxidation, and the product is obtained through recrystallization from methanol .
Antibacterial Properties
Research indicates that MVP exhibits significant antibacterial activity against various bacterial strains. A study highlighted the antibacterial effects of MVP derivatives, where compounds derived from MVP showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 256 µg/ml . The presence of the vinyl group in MVP enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death.
Antifungal Activity
In addition to its antibacterial properties, MVP has demonstrated antifungal activity. Pyridinium derivatives, including MVP, have been reported to inhibit fungal growth effectively. This is attributed to their ability to disrupt fungal cell membranes and inhibit essential cellular processes .
Case Studies
- Antibacterial Evaluation : A recent study synthesized various derivatives of MVP and tested their antibacterial efficacy. Among these, certain derivatives showed enhanced activity against S. aureus and Pseudomonas aeruginosa, suggesting that structural modifications can significantly influence biological activity .
- Antifungal Screening : Another investigation involved screening MVP against common fungal pathogens. Results indicated that MVP exhibited a notable reduction in fungal biomass in a dose-dependent manner, confirming its potential as an antifungal agent .
Structure-Activity Relationship (SAR)
The biological activity of MVP can be influenced by its molecular structure. The following table summarizes key structural features and their corresponding effects on biological activity:
Structural Feature | Effect on Activity |
---|---|
Presence of Vinyl Group | Increases membrane permeability |
Methyl Substituent Position | Enhances binding affinity to targets |
Variations in Alkyl Chains | Alters hydrophobicity and solubility |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methyl-2-vinylpyridine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves vinylation of 3-methylpyridine derivatives under controlled conditions. For example, coupling reactions using palladium catalysts in anhydrous solvents (e.g., THF or DMF) under inert atmospheres can yield the target compound. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. Purity validation requires a combination of H/C NMR for structural confirmation and GC-MS to assess impurity profiles. Cross-referencing melting points with literature (if available) adds robustness .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : FT-IR identifies functional groups (e.g., C=C vinyl stretch near 1600–1650 cm), while Raman spectroscopy resolves aromatic ring vibrations. H NMR should show distinct pyridine proton splitting (δ 7.0–8.5 ppm) and vinyl proton signals (δ 5.0–6.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight. For unresolved structural ambiguities, single-crystal X-ray diffraction (as applied in related pyridine complexes) provides definitive confirmation .
Q. How should researchers handle safety concerns during experiments with this compound?
- Methodological Answer : While specific toxicity data for this compound is limited, pyridine derivatives often require precautions for respiratory and dermal exposure. Use fume hoods, nitrile gloves, and lab coats. Monitor for irritation symptoms (e.g., redness, coughing). In case of exposure, follow GHS-based protocols: rinse skin/eyes with water for 15 minutes, seek medical attention if inhaled. Document handling procedures using frameworks from pyridine safety guidelines .
Advanced Research Questions
Q. How can contradictions between experimental spectral data and computational predictions be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or vibrational coupling. Validate experimental FT-IR/Raman data with density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p) basis set). Adjust computational parameters to include solvent models (e.g., PCM for polar solvents). Cross-check NMR chemical shifts using software like ACD/Labs or Gaussian. If inconsistencies persist, validate via alternative techniques (e.g., EPR for radical intermediates) .
Q. What strategies optimize the use of this compound in coordination chemistry?
- Methodological Answer : Design metal complexes by reacting this compound with transition metals (e.g., Cu(II), Ag(I)) in ethanol/water mixtures. Monitor ligand binding via UV-Vis (charge-transfer bands) and cyclic voltammetry (redox shifts). Magnetic susceptibility measurements (e.g., SQUID) reveal spin states. For example, Cu(II) complexes may show µ values of ~1.7 BM, indicating mononuclear structures. Compare results with analogous pyridine-metal systems .
Q. How can computational methods predict the reactivity of this compound in heterocyclic synthesis?
- Methodological Answer : Use molecular docking or molecular dynamics to simulate interactions with biological targets (e.g., enzymes in pyrimidine synthesis). For organic reactivity, apply Fukui indices to identify nucleophilic/electrophilic sites. For example, the vinyl group may exhibit high electrophilicity, favoring Diels-Alder reactions. Validate predictions via small-scale trials under varying temperatures and catalysts, analyzing yields via HPLC .
Properties
IUPAC Name |
2-ethenyl-3-methylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-7(2)5-4-6-9-8/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXYZOUPVPNERZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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